Direct Comparison of Anti-HCMV Activity: 2,4,6- vs. 2,4,5-Trichlorobenzimidazole Heterocycles
In a head-to-head study, 2,4,6-trichlorobenzimidazole (target) and 2,4,5-trichlorobenzimidazole were evaluated for anti-HCMV activity. Both compounds exhibited IC50 values of 5–8 µM against HCMV (Towne strain), with cytotoxicity CC50 values of 32–100 µM. The 2-amino analogs were inactive, confirming that the 2-chloro substituent is essential [1]. This establishes the target compound as an active scaffold, though positional isomerism on the benzene ring does not significantly alter potency.
| Evidence Dimension | Anti-HCMV IC50 and cytotoxicity CC50 |
|---|---|
| Target Compound Data | IC50 = 5–8 µM (HCMV); CC50 = 32–100 µM (uninfected cells) |
| Comparator Or Baseline | 2,4,5-Trichlorobenzimidazole: IC50 = 5–8 µM; CC50 = 32–100 µM |
| Quantified Difference | ~identical potency; selectivity index ~4–20 |
| Conditions | Plaque reduction assay against HCMV Towne strain; uninfected cell cytotoxicity assay |
Why This Matters
Confirms that the target compound retains the essential anti-HCMV activity of the 2-chloro series, validating its use as a scaffold for further derivatization.
- [1] Zou, R., et al. Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-β-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. J. Med. Chem. 1997, 40, 802-810. PMID: 9057867. View Source
